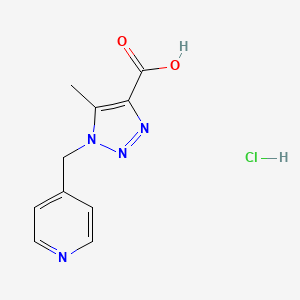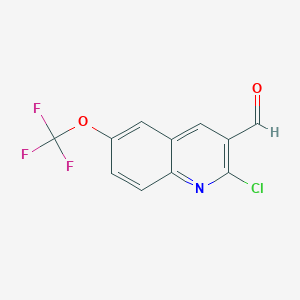
2-Chloro-6-(trifluoromethoxy)quinoline-3-carbaldehyde
Vue d'ensemble
Description
“2-Chloro-6-(trifluoromethoxy)quinoline-3-carbaldehyde” is a chemical compound with the IUPAC name 2-chloro-6-quinolinyl trifluoromethyl ether . It has a molecular weight of 247.6 . The compound is stored at room temperature and is typically in the form of a powder .
Synthesis Analysis
The synthesis of “this compound” and related compounds has been a topic of interest in recent years . The synthesis involves the construction of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems . The method is not only applicable to the gram-scale synthesis of trifluoromethoxylated products but also allows efficient late-stage C-H trifluoromethoxylation of marketed small-molecule drugs, common pharmacophores, and natural products .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code 1S/C10H5ClF3NO/c11-9-4-1-6-5-7(16-10(12,13)14)2-3-8(6)15-9/h1-5H . This indicates that the compound consists of a quinoline ring system with a trifluoromethoxy group at the 6-position, a chloro group at the 2-position, and a carbaldehyde group at the 3-position .
Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . Its molecular weight is 247.6 . The compound’s InChI code is 1S/C10H5ClF3NO/c11-9-4-1-6-5-7(16-10(12,13)14)2-3-8(6)15-9/h1-5H .
Applications De Recherche Scientifique
Synthetic Applications and Biological Evaluation
Chemistry and Synthesis of Quinoline Derivatives : The compound is a key precursor in the synthesis of diverse quinoline derivatives. Recent advances have demonstrated its utility in constructing fused or binary quinoline-based heterocyclic systems, showcasing its versatility in organic synthesis. Such derivatives are evaluated for various biological activities, highlighting the compound's importance in medicinal chemistry (Hamama et al., 2018).
Antioxidant Properties : Research has also focused on the antioxidant properties of quinoline derivatives synthesized from 2-chloroquinoline-3-carbaldehydes. Some derivatives demonstrate significant radical scavenging activities, indicating their potential as antioxidants (Subashini et al., 2010).
Corrosion Inhibition
- Metal Corrosion Inhibition : Quinoline derivatives, including those related to 2-chloro-6-(trifluoromethoxy)quinoline-3-carbaldehyde, have been studied for their corrosion inhibition properties. They exhibit excellent inhibition against mild steel corrosion in acidic environments, suggesting applications in protecting industrial metal structures (Lgaz et al., 2017).
Heterocyclic Scaffolds Synthesis
- Building Blocks for Heterocyclic Scaffolds : This compound serves as an efficient intermediate in the synthesis of important heterocycles like chromenes and quinolines, crucial in medicinal chemistry. Such scaffolds are foundational in developing new therapeutic agents, underscoring the compound's role in drug discovery (Rocha et al., 2020).
Biologically Active Derivatives
- Synthesis of Biologically Active Derivatives : The compound is integral in synthesizing triazole derivatives, merging the biological activities of quinolines with the versatility of triazoles. Such derivatives are screened for antimicrobial activities, indicating the compound's importance in designing new antimicrobials (D'Souza et al., 2020).
Photophysical Properties
- Investigation of Photophysical Properties : The synthesis of triarylquinoline-3-carbaldehyde derivatives from related compounds and their photophysical properties were studied, highlighting potential applications in developing materials with specific optical properties (Mphahlele & Adeloye, 2013).
Safety and Hazards
The safety information for “2-Chloro-6-(trifluoromethoxy)quinoline-3-carbaldehyde” includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . This indicates that the compound may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
2-chloro-6-(trifluoromethoxy)quinoline-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClF3NO2/c12-10-7(5-17)3-6-4-8(18-11(13,14)15)1-2-9(6)16-10/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBDBIKDSQJWCCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(C=C2C=C1OC(F)(F)F)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


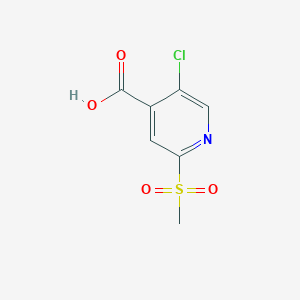

![{3-methyl-3H-imidazo[4,5-c]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B1435397.png)
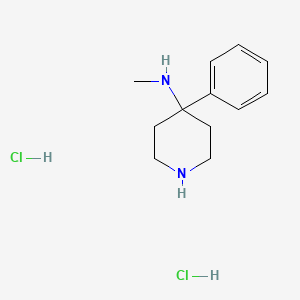
![1-[2-Chloro-4-(trifluoromethyl)phenyl]piperazine hydrochloride](/img/structure/B1435400.png)
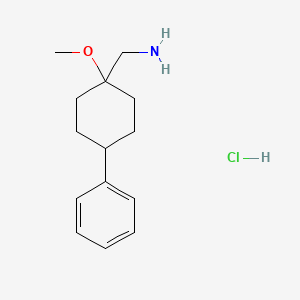

![N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride](/img/structure/B1435405.png)
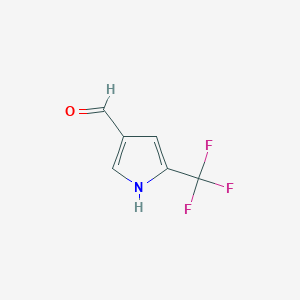
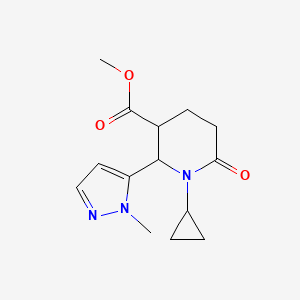
![N-[(4-Morpholin-2-ylpyrimidin-5-yl)methyl]acetamide dihydrochloride](/img/structure/B1435408.png)
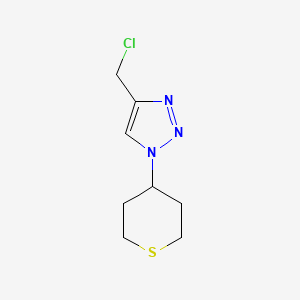
![[2-(1-Methylpyrazol-4-yl)cyclopropyl]methanamine hydrochloride](/img/structure/B1435413.png)
